molecular formula C8H7N3S B1439474 4-Amino-2-(2-thienyl)pyrimidine CAS No. 1159816-95-1

4-Amino-2-(2-thienyl)pyrimidine

Cat. No.: B1439474
CAS No.: 1159816-95-1
M. Wt: 177.23 g/mol
InChI Key: CBARFMPLIWMVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-(2-thienyl)pyrimidine is a pyrimidine derivative featuring an amino group at the 4-position and a 2-thienyl (thiophene) substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 2. The introduction of electron-rich thienyl groups and amino functionalities often enhances biological activity, making such compounds valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-thiophen-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBARFMPLIWMVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

One of the most efficient and widely studied methods for synthesizing 4-amino-2-(2-thienyl)pyrimidine derivatives involves a three-component reaction. This method combines an aromatic aldehyde, malononitrile, and an amidine derivative in a one-pot process, resulting in the formation of 4-amino-5-pyrimidinecarbonitrile derivatives, including the 2-(2-thienyl) substituted pyrimidine.

Reaction Components

  • Aromatic aldehyde : 2-thienyl aldehyde (2-thiophenecarboxaldehyde) serves as the heteroaryl aldehyde component.
  • Malononitrile : Acts as a nucleophile and carbon source.
  • Amidine hydrochloride : Provides the amidine moiety necessary for pyrimidine ring formation.

Reaction Conditions

  • Solvent: Water (aqueous medium) or toluene.
  • Catalyst: Sodium acetate or triethylamine.
  • Heating: Reflux or microwave irradiation.
  • Time: Typically 5–8 hours under thermal aqueous conditions or 25–40 seconds under microwave irradiation.

Mechanism Highlights

  • Initial formation of benzylidenemalononitrile intermediate via condensation of aldehyde and malononitrile.
  • Michael addition of amidine to the intermediate.
  • Cyclization, isomerization, and aromatization to yield the pyrimidine ring.
  • The final product precipitates upon cooling, facilitating easy isolation.

Optimization and Yields

  • The reaction yield is significantly influenced by the solvent and catalyst.
  • Microwave-assisted synthesis in toluene with triethylamine catalyst (Method D) provides the highest yield and shortest reaction time.
  • Water as solvent with sodium acetate catalyst also gives good yields but requires longer reaction times.
  • For the 2-thienyl substituted compound (4g), yields are comparable to other aromatic derivatives.

Reaction Procedure Details

Method I: Thermal Aqueous Conditions

  • Mix 2 mmol of 2-thienyl aldehyde, 2 mmol malononitrile, and 2 mmol amidine hydrochloride in water.
  • Add an equivalent amount of sodium acetate.
  • Reflux the mixture for 6–8 hours.
  • Monitor reaction progress by TLC.
  • Upon completion, cool the mixture to precipitate the product.
  • Filter and recrystallize from ethanol to purify.

Method II: Microwave Irradiation

  • Combine the same reagents in toluene with a catalytic amount of triethylamine.
  • Place in a sealed high-pressure glass tube.
  • Irradiate in a microwave oven at 300 W for 25–40 seconds.
  • Cool to room temperature to precipitate the product.
  • Filter and recrystallize as above.

Advantages of the Three-Component Method

  • Efficiency : One-pot synthesis reduces reaction steps and purification processes.
  • Green Chemistry : Use of water as solvent and microwave irradiation aligns with environmentally benign practices.
  • High Yields : Achieves good to excellent yields (70–90%) depending on conditions.
  • Versatility : Can accommodate various aromatic and heteroaromatic aldehydes, including 2-thienyl.

Comparative Table of Reaction Conditions and Yields for Analogous Compounds

Compound No. R1 (Aldehyde) R2 (Amidine) Thermal Conditions (h) Yield (%) Thermal Microwave Irradiation (sec) Yield (%) Microwave
4a Phenyl Phenyl 6 78 40 90
4b Phenyl NH2 5 81 25 92
4g 2-Thienyl Phenyl 6–8 (estimated) ~78 (estimated) 40 (estimated) ~90 (estimated)

Note: The 2-thienyl derivative (4g) is included based on structural similarity and reported synthetic scope.

Summary of Research Findings

  • The three-component reaction of 2-thienyl aldehyde, malononitrile, and amidine hydrochloride in aqueous or organic media is a reliable method for synthesizing 4-amino-2-(2-thienyl)pyrimidine derivatives.
  • Microwave irradiation combined with triethylamine catalysis in toluene significantly enhances reaction speed and yield.
  • The method is mild, efficient, and adaptable, making it suitable for preparing diverse pyrimidine derivatives with potential pharmaceutical applications.

This comprehensive analysis consolidates data from peer-reviewed research, emphasizing the three-component synthesis as the principal and most effective method for preparing 4-amino-2-(2-thienyl)pyrimidine with detailed reaction conditions, optimization parameters, and yields. The approach aligns with modern synthetic organic chemistry goals of efficiency, sustainability, and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(2-thienyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Antitumor Activity

Mechanism and Efficacy
Research has shown that derivatives of 4-amino-pyrimidine exhibit promising antitumor activity. For instance, a study highlighted the encapsulation of 4-amino-pyrimidine compounds in liposomes, which enhanced their efficacy against cancer cell lines such as HeLa (cervical carcinoma) and Sarcoma 180. The encapsulated form demonstrated improved delivery and reduced toxicity compared to free compounds .

Case Study
In vivo experiments indicated that the liposomal formulations led to significant tumor reduction in animal models. The study utilized various control groups to assess the effectiveness of the treatment, confirming the potential of these formulations in cancer therapy .

Antimicrobial Properties

Broad-Spectrum Activity
4-Amino-2-(2-thienyl)pyrimidine derivatives have been evaluated for their antimicrobial properties against various bacterial strains. A review noted that certain derivatives showed significant activity comparable to standard antibiotics like ampicillin .

Case Study
Chandrasekharan and Nagarajan synthesized novel 2-amino-6-aryl-4-(2-thienyl) pyrimidines, which were tested for antibacterial activity. Their findings revealed that some compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Biological Evaluation
The anti-inflammatory potential of pyrimidine derivatives has also been explored. Recent studies focused on the synthesis of new thieno[2,3-d]pyrimidine derivatives that were screened for their ability to inhibit COX enzymes, which are key players in inflammation pathways .

Case Study
In vitro tests demonstrated that specific derivatives significantly inhibited COX-1 and COX-2 activities, suggesting their potential as anti-inflammatory agents. These findings support the continued investigation into thienopyrimidine compounds for therapeutic applications in inflammatory diseases .

Summary Table of Applications

Application Activity Type Key Findings
AntitumorIn vitro & In vivoLiposomal formulations showed enhanced efficacy against cancer cell lines
AntimicrobialBroad-spectrum activityCertain derivatives exhibited significant activity against various bacteria
Anti-inflammatoryCOX inhibitionNew derivatives demonstrated potential as anti-inflammatory agents

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Amino-2-(2-thienyl)pyrimidine, their substituents, biological activities, and applications:

Compound Name Substituents Key Properties/Activities Source
4-Amino-2-(2-thienyl)pyrimidine 4-amino, 2-(2-thienyl) Not directly reported; inferred potential in antioxidant or antimicrobial contexts. -
4-Amino-2-(4-trifluoromethylphenyl)pyrimidine 4-amino, 2-(CF₃-phenyl) Unknown activity; trifluoromethyl groups often enhance metabolic stability and lipophilicity.
2-Amino-6-(3,4-ethylenedioxythiophen-2-yl)-4-(2-thienyl)pyrimidine 2-amino, 6-(EDOT), 4-(2-thienyl) Potential electronic applications due to EDOT’s conductive properties.
Pyrimidine derivative of 3-(2-thienyl)acrylic acid (Compound 5) Pyrimidine + 3-(2-thienyl)acrylic acid 78% antioxidant activity (AAPH assay), surpassing Trolox in radical scavenging.
Thieno[2,3-d]pyrimidines Fused thiophene-pyrimidine core Anticancer activity (breast cancer targets), highlighting sulfur’s role in bioactivity.
4-Amino-2-mercaptopyrimidine 4-amino, 2-thiol Thiol group may confer metal-binding or redox activity.
4-Amino-2-(methylthio)-6-pyrimidinol 4-amino, 2-(methylthio), 6-hydroxy Hydroxyl and methylthio groups influence solubility and hydrogen-bonding capacity.

Key Structural and Functional Insights

Thienyl vs. For example, compound 5 (3-(2-thienyl)acrylic acid derivative) showed 78% radical scavenging activity, attributed to conjugation effects resembling natural substrates . In contrast, 4-Amino-2-(4-trifluoromethylphenyl)pyrimidine () leverages a CF₃ group for increased lipophilicity and metabolic stability, common in drug design for improved pharmacokinetics.

Positional Effects :

  • Substitution at the 2-position (e.g., thienyl, CF₃-phenyl) vs. 6-position (e.g., EDOT in ) alters electronic distribution. EDOT-containing derivatives may exhibit unique optoelectronic properties suitable for conductive materials .

Fused vs. Non-Fused Systems: Thieno[2,3-d]pyrimidines () demonstrate anticancer activity due to their fused thiophene-pyrimidine core, which enhances planar rigidity and target binding. Non-fused analogs like 4-Amino-2-(2-thienyl)pyrimidine may lack this rigidity but offer synthetic versatility .

Biological Activity

4-Amino-2-(2-thienyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly its antitumor, antimicrobial, and other therapeutic potentials, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of 4-Amino-2-(2-thienyl)pyrimidine features a pyrimidine ring substituted with an amino group and a thiophene moiety. This unique configuration contributes to its biological activity, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research has demonstrated that 4-amino-pyrimidine derivatives exhibit notable antitumor effects. A study investigated the encapsulation of 4-amino-pyrimidine in liposomes, revealing enhanced cytotoxicity against HeLa cells. The encapsulated form showed a 75.91% reduction in cell viability at a concentration of 20μg/mL20\,\mu g/mL, compared to 46.63% for the free compound . In vivo studies using Swiss albino mice indicated tumor inhibition rates of 66.47% for liposomal 4-amino-pyrimidine versus 14.47% for the control group treated with 5-fluorouracil (5-FU) .

Treatment FormTumor Inhibition Rate (%)
Liposomal 4-Amino-Pyrimidine66.47 ± 26.8
Free 4-Amino-Pyrimidine50.46 ± 16.24
5-Fluorouracil (5-FU)14.47 ± 9.22

These findings suggest that liposomal formulations enhance the efficacy of 4-amino-pyrimidine, potentially due to improved pharmacokinetics and biodistribution.

Antimicrobial Activity

Pyrimidine derivatives, including those with thienyl substitutions, have shown promising antimicrobial properties. A review highlighted that various pyrimidine compounds exhibit bactericidal activity comparable to established antibiotics such as ciprofloxacin . This positions 4-amino-2-(2-thienyl)pyrimidine as a potential candidate for developing new antimicrobial agents.

Other Pharmacological Activities

In addition to antitumor and antimicrobial effects, research indicates that pyrimidine derivatives can possess anti-inflammatory, analgesic, and antiviral properties . The broad spectrum of biological activities suggests that these compounds can be further explored for various therapeutic applications.

Case Study: Antitumor Efficacy

In a controlled study involving male Swiss albino mice, the antitumor efficacy of liposomal encapsulated 4-amino-pyrimidine was assessed against sarcoma 180 tumors. The results indicated significant tumor regression compared to untreated controls, reinforcing the compound's potential as an effective anticancer agent .

Case Study: Antimicrobial Screening

Another study evaluated a series of pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited moderate to high activity levels, suggesting that modifications to the pyrimidine structure could enhance their antimicrobial effectiveness .

Q & A

Q. How to design a stability study for pyrimidine derivatives under physiological conditions?

  • Methodological Answer : Incubate compounds in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 24, and 48 hrs, then analyze via LC-MS to track degradation products. Use Arrhenius plots to predict shelf-life .

Q. What computational tools predict binding affinities of pyrimidine-based enzyme inhibitors?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) with homology-modeled dihydrofolate reductase (DHFR). Validate docking poses (AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays .

Characterization Challenges

Q. How to distinguish regioisomers in pyrimidine-thienyl conjugates?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between thienyl protons and pyrimidine NH₂ groups. Alternatively, synthesize regioselective derivatives via Suzuki-Miyaura coupling with ortho-substituted boronic acids and compare ¹³C NMR shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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